Endoxifen hydrochloride
CAS No.: 1032008-74-4
Cat. No.: VC0527150
Molecular Formula: C25H28ClNO2
Molecular Weight: 409.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1032008-74-4 |
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Molecular Formula | C25H28ClNO2 |
Molecular Weight | 409.9 g/mol |
IUPAC Name | 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; |
Standard InChI Key | RPFIMPDXTABYCN-BJFQDICYSA-N |
Isomeric SMILES | CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl |
SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl |
Canonical SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Endoxifen hydrochloride is characterized by the molecular formula C25H28ClNO2 and has a molecular weight of 409.9 g/mol . It is specifically the hydrochloride salt form of the Z (cis) stereoisomer of endoxifen .
The IUPAC name for the compound is 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride . The chemical structure features a triphenylethylene core with a basic side chain that allows for salt formation with hydrochloric acid, improving its stability and solubility characteristics .
Table 1: Chemical Properties of Endoxifen Hydrochloride
Property | Value |
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Molecular Formula | C25H28ClNO2 |
Molecular Weight | 409.9 g/mol |
IUPAC Name | 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
Physical State | Solid |
Parent Compound | Endoxifen |
Stereochemistry | Z-isomer (cis) |
Structurally, endoxifen hydrochloride is distinguished from other tamoxifen derivatives by its specific stereochemistry and salt form, which contribute to its unique pharmacological profile .
Pharmacology and Mechanism of Action
Protein Kinase C Inhibition
Beyond its antiestrogenic activity, endoxifen hydrochloride exhibits significant inhibition of Protein Kinase C (PKC), particularly the beta isoform (PKCβ) . This second mechanism of action is particularly relevant in the treatment of bipolar disorder, where excessive PKC activation is associated with manic symptoms .
Research findings indicate that endoxifen shows fourfold higher potency in inhibiting PKC activity compared with tamoxifen . At clinical concentrations (approximately 5 μM), endoxifen significantly alters the phosphoproteome of cells by inhibiting PKCβ1 kinase activity more potently than other PKC isoforms .
The dual mechanism of endoxifen involving both estrogen receptor modulation and PKC inhibition contributes to its versatility as a therapeutic agent across different disease states .
Pharmacokinetics
Absorption and Distribution
Endoxifen hydrochloride demonstrates favorable pharmacokinetic properties when administered orally. Clinical studies have shown that steady-state plasma concentrations are achieved relatively quickly, with an approximate 3.5-fold accumulation observed by day 28 of treatment . Pharmacokinetic analyses reveal that the area under the concentration-time curve (AUC) increases linearly with dose, indicating predictable dose-related exposure .
At the starting dose of 20 mg/day, endoxifen steady-state concentrations (Css) of approximately 146 ng/mL (390 nM) have been achieved, while at higher doses of 160 mg/day, concentrations reach approximately 1,950 ng/mL (5,200 nM) . These concentrations substantially exceed those typically achieved with tamoxifen administration, which is a significant pharmacokinetic advantage .
Metabolism and Elimination
Unlike tamoxifen, which requires conversion by CYP2D6 to form endoxifen, direct administration of endoxifen hydrochloride bypasses this metabolic requirement, eliminating variability due to CYP2D6 polymorphisms . This characteristic represents a significant advantage, as CYP2D6 activity can vary widely among individuals, affecting tamoxifen efficacy .
The elimination half-life of endoxifen hydrochloride ranges from 30.6 to 55.9 hours, allowing for once-daily dosing . Studies indicate that very low amounts (<0.26% of dose) of Z-endoxifen are excreted in the urine, suggesting that hepatic clearance is the primary elimination pathway . This finding aligns with previous studies showing that tamoxifen clearance is driven by the liver .
Clinical Applications
Breast Cancer Treatment
Endoxifen hydrochloride has demonstrated substantial clinical potential in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases that have become resistant to other endocrine therapies . Clinical trials have focused on patients with ER+ metastatic or locally recurrent breast cancer who have progressed on multiple prior lines of endocrine therapy .
The rationale for using endoxifen in tamoxifen-resistant patients is supported by its distinct mechanism of action and higher potency . Early phase studies have demonstrated substantial antitumor activity in patients with prior progression on tamoxifen, providing definitive evidence for the benefit of endoxifen in tamoxifen-resistant patients .
Clinical Trials and Research Findings
Phase I Trials
Multiple phase I clinical trials have evaluated endoxifen hydrochloride across different patient populations:
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A phase I trial of oral Z-endoxifen in women with ER+ metastatic breast cancer determined its toxicities, maximum tolerated dose (MTD), pharmacokinetics, and clinical activity . This first-in-human study used an accelerated titration design followed by a 3+3 design with expansion at specific dose levels .
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Another phase I study evaluated Z-endoxifen in patients with advanced gynecologic malignancies, examining doses up to 360 mg daily . This study demonstrated linear pharmacokinetics and clinical benefit in both breast and non-breast malignancies .
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A phase I trial of endoxifen gel versus placebo gel investigated topical application in women undergoing breast surgery, focusing on dermal tolerability, safety, and breast tissue concentrations .
Dosage and Administration
Endoxifen hydrochloride has been studied in various formulations and dosages:
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Oral tablets/capsules: Dosages ranging from 20 mg/day to 360 mg/day have been investigated, with significant clinical activity observed across this range .
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Topical gel: Applied to the breast skin at doses of 10 mg daily (5 mg per breast) and 20 mg daily (10 mg per breast) .
The recommended phase 2 dose (RP2D) established in the first-in-human study led to a randomized phase II clinical trial comparing endoxifen (80 mg/day) with tamoxifen (20 mg/day) in women experiencing progression during prior aromatase inhibitor therapy .
Comparative Advantages Over Tamoxifen
Endoxifen hydrochloride offers several significant advantages over its parent compound tamoxifen:
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Direct activity without metabolic activation: Unlike tamoxifen, which relies on CYP2D6 for conversion to its active metabolite endoxifen, direct administration of endoxifen bypasses this requirement, eliminating variability due to CYP2D6 polymorphisms .
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Higher potency: Endoxifen demonstrates 30-100 times greater potency than tamoxifen in its antiestrogenic effects .
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Distinct mechanism of action: Unlike tamoxifen or 4-hydroxytamoxifen, endoxifen appears to target ERα for degradation in breast cancer cells, suggesting a mechanism similar to selective estrogen receptor degraders .
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Activity in tamoxifen-resistant disease: Clinical trials have demonstrated activity of endoxifen in patients who have progressed on tamoxifen therapy, indicating its potential to overcome resistance mechanisms .
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Higher achievable plasma concentrations: Direct administration of endoxifen achieves much higher plasma concentrations than those seen with tamoxifen therapy, which may contribute to its enhanced efficacy .
Future Directions and Ongoing Research
The development of endoxifen hydrochloride continues to evolve with several ongoing research initiatives:
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A randomized phase II clinical trial (A011203; ClinicalTrials.gov identifier: NCT02311933) comparing endoxifen (80 mg/day) with tamoxifen (20 mg/day) in women experiencing progression during prior aromatase inhibitor therapy .
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Further investigation of topical endoxifen gel for breast cancer prevention and treatment .
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Additional studies in bipolar disorder to optimize dosing and characterize long-term efficacy and safety .
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Exploration of endoxifen's effects on bone health and potential applications in osteoporosis prevention .
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Investigation of combination therapies with endoxifen for enhanced anticancer effects or to overcome resistance mechanisms.
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